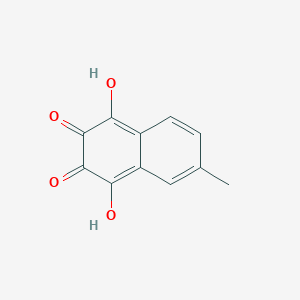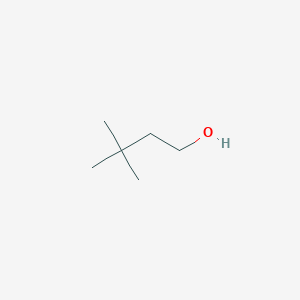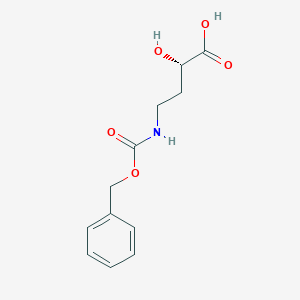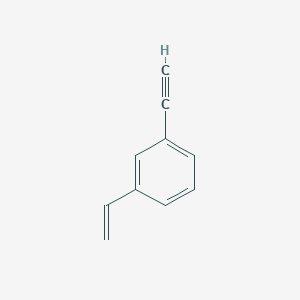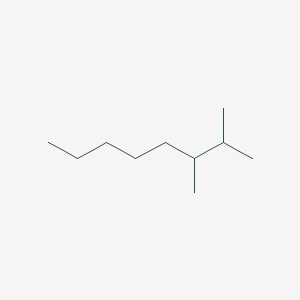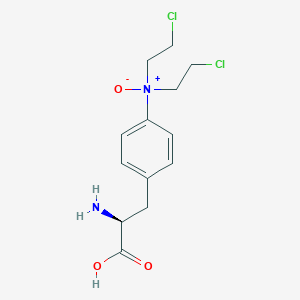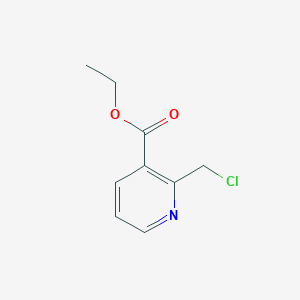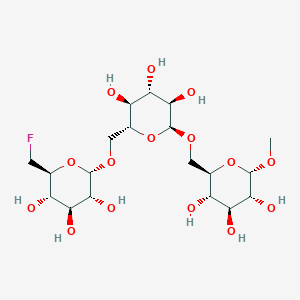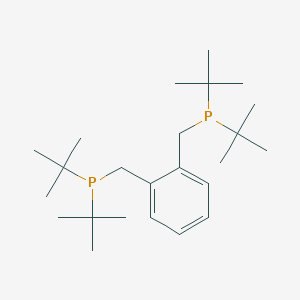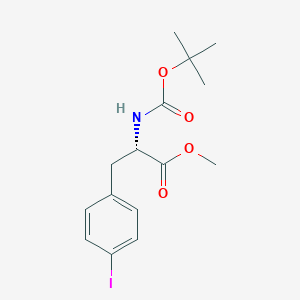
(S)-Methyl 2-boc-amino-3-(4-iodophenyl)propionate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(S)-Methyl 2-boc-amino-3-(4-iodophenyl)propionate" often involves multistep chemical reactions that include protection of functional groups, halogenation, and coupling reactions. For example, the synthesis of closely related amino acids and their derivatives can involve succinct sequences involving oxidation, ring-opening, and esterification processes. These methods aim to introduce specific functional groups and achieve desired stereochemistry (Pastó et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the molecular geometry, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar compounds have revealed their crystalline structure and intermolecular interactions, providing insights into their stability and reactivity (Li et al., 2009).
Chemical Reactions and Properties
Compounds like "(S)-Methyl 2-boc-amino-3-(4-iodophenyl)propionate" participate in various chemical reactions, including bioorthogonal reactions, that enable the modification of peptides and proteins with minimal interference in biological systems. These reactions are crucial for developing novel therapeutic agents and biochemical tools (Forbes et al., 2016).
Aplicaciones Científicas De Investigación
Understanding Compound Applications in Scientific Research
Physiology and Metabolism Insights
Compounds similar to “(S)-Methyl 2-boc-amino-3-(4-iodophenyl)propionate” are studied for their roles in physiological and metabolic processes. For instance, research on propionibacteria, which produce propionic acid, explores their use in cheese ripening and potential probiotic effects for human health, highlighting the metabolic pathways and survival strategies of microorganisms (Thierry et al., 2011).
Photocatalysis Applications
Studies on materials like (BiO)2CO3 highlight the development of photocatalysts for environmental and healthcare applications, showing the potential for compounds with specific functionalities to be used in improving photocatalytic performance under visible light (Ni et al., 2016).
Nutritional Science and Health
Research into the effects of specific dietary components, such as leucine in medical foods, on managing conditions like methylmalonic and propionic acidemias provides insight into how compounds affect metabolic disorders, emphasizing the importance of understanding molecular impacts on health (Myles et al., 2018).
Chemosensors Development
The creation of fluorescent chemosensors based on specific compounds for detecting metal ions and other analytes showcases the application of chemical research in developing tools for environmental monitoring and diagnostics (Roy, 2021).
Evaluating Carcinogen Metabolites
Studies measuring carcinogen metabolites in human urine contribute to understanding tobacco-related cancer risks, illustrating the critical role of analytical chemistry in public health research (Hecht, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUXLSIVYDGBW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438065 | |
| Record name | N-Boc-4-iodophenylalanine methylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-boc-amino-3-(4-iodophenyl)propionate | |
CAS RN |
113850-76-3 | |
| Record name | N-Boc-4-iodophenylalanine methylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


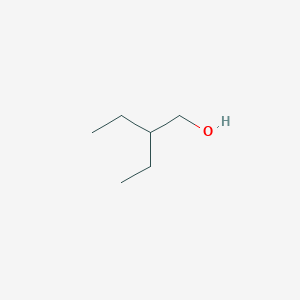
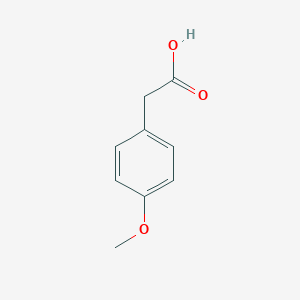
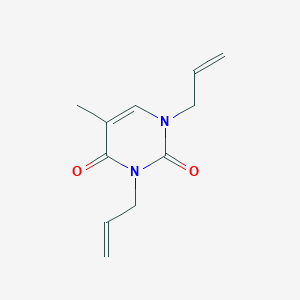
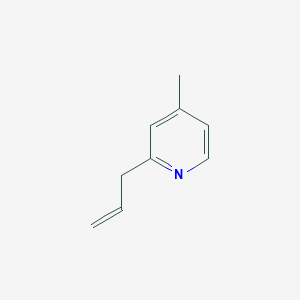
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
